molecular formula C19H11ClF4N4O5S B11593661 4-chloro-N-[1-(4-fluorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide

4-chloro-N-[1-(4-fluorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide

Cat. No.: B11593661
M. Wt: 518.8 g/mol
InChI Key: NFBPOUUUPVFMIL-UHFFFAOYSA-N
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Description

4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, a trifluoromethyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aromatic amines in the presence of a catalytic amount of hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE: A precursor in the synthesis of the target compound.

    4-FLUOROPHENYL SULFONAMIDES: Compounds with similar sulfonamide moieties.

    TRIFLUOROMETHYL-SUBSTITUTED PYRIMIDINES: Compounds with similar trifluoromethyl groups.

Uniqueness

4-CHLORO-N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group and the sulfonamide moiety enhances its potential for various applications in research and industry .

Properties

Molecular Formula

C19H11ClF4N4O5S

Molecular Weight

518.8 g/mol

IUPAC Name

4-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide

InChI

InChI=1S/C19H11ClF4N4O5S/c20-9-1-7-12(8-2-9)34(32,33)27-18(19(22,23)24)13-14(25-16(18)30)28(17(31)26-15(13)29)11-5-3-10(21)4-6-11/h1-8,27H,(H,25,30)(H,26,29,31)

InChI Key

NFBPOUUUPVFMIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

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